PKM2 activator 2

CAS No.:

Cat. No.: VC1944328

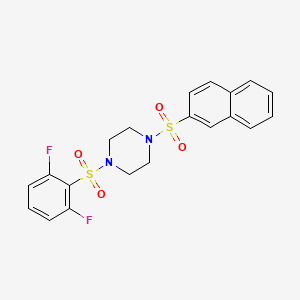

Molecular Formula: C20H18F2N2O4S2

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18F2N2O4S2 |

|---|---|

| Molecular Weight | 452.5 g/mol |

| IUPAC Name | 1-(2,6-difluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine |

| Standard InChI | InChI=1S/C20H18F2N2O4S2/c21-18-6-3-7-19(22)20(18)30(27,28)24-12-10-23(11-13-24)29(25,26)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2 |

| Standard InChI Key | LLOHMBFPOYWAIL-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |

| Canonical SMILES | C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |

Introduction

Chemical Properties of PKM2 Activator II (DASA)

PKM2 Activator II, DASA, is a cell-permeable, potent, and selective activator of the tumor-specific M2 isozyme of pyruvate kinase with an impressive activation concentration (AC50) of 65 nM . The compound's chemical identity and properties are summarized in Table 1.

Mechanism of Action and Molecular Effects

The mechanism by which PKM2 Activator II (DASA) exerts its effects involves binding to PKM2 at the subunit interface, thereby enhancing the association of PKM2 subunits into stable tetramers. This mechanism is distinct from yet similar to that of the endogenous activator fructose-1,6-bisphosphate (FBP) .

When PKM2 is in its tetrameric form, it exhibits significantly higher enzymatic activity compared to the monomeric form. Experimental evidence indicates that PKM2 tetramers show greater than 50-fold higher activity compared to PKM2 monomers. While FBP can promote the tetrameric state of PKM2, small-molecule activators like DASA-58 can stabilize this state, particularly in the presence of FBP .

This ability to maintain PKM2 activity in the face of inhibitory signals represents a significant mechanism by which PKM2 activators may alter cancer cell metabolism. By keeping PKM2 in its active state, these compounds may force cancer cells to maintain high glycolytic flux through to pyruvate, potentially interfering with the metabolic adaptations that support rapid proliferation .

Comparison with Other PKM2 Activators

PKM2 Activator II (DASA-58) belongs to the substituted N,N'-diarylsulfonamide class of compounds and represents one of two major classes of PKM2 activators that have been extensively studied. The other major class is the thieno[3,2-b]pyrrole[3,2-d]pyridazinones, represented by TEPP-46 (NCGC00186528) .

Table 2: Comparison of PKM2 Activators

Both activators are potent and selective for PKM2 over other pyruvate kinase isoforms, with neither activating recombinant PKM1 in vitro. Both compounds decrease the Km of PKM2 for phosphoenolpyruvate (PEP) with no effect on the Km for ADP, suggesting a similar mechanism of action to that of the endogenous activator FBP .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume